1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate
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Overview
Description
1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate is an organic compound with the molecular formula C7H15O5PIt is characterized by the presence of a dimethoxyphosphoryl group and a methylpropanoate moiety, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate typically involves the esterification of 2-methylpropanoic acid with a suitable alcohol in the presence of a dimethoxyphosphorylating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phosphonates .
Scientific Research Applications
1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The dimethoxyphosphoryl group can act as a ligand, binding to metal ions or enzymes and modulating their activity. This interaction can lead to changes in the chemical environment, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate
- Methyl (2E)-3-(dimethoxyphosphoryl)-2-(methoxyimino)propanoate
- Propanoic acid, 3-(dimethoxyphosphinyl)-2-methyl-, methyl ester
Uniqueness
1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both the dimethoxyphosphoryl group and the methylpropanoate moiety allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
CAS No. |
20521-91-9 |
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Molecular Formula |
C10H19O5P |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
(1-dimethoxyphosphoryl-2-methylprop-1-enyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H19O5P/c1-7(2)9(11)15-10(8(3)4)16(12,13-5)14-6/h7H,1-6H3 |
InChI Key |
PJDYCSULLBHTDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(=C(C)C)P(=O)(OC)OC |
Origin of Product |
United States |
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